1-Methyl-2-propylcyclohexane

Beschreibung

Significance of Cyclohexane (B81311) Derivatives in Contemporary Chemical Science

Cyclohexane and its derivatives are fundamental scaffolds in the landscape of modern organic chemistry. The six-membered carbon ring, known as the cyclohexane ring, is a prevalent structural motif in a vast array of organic molecules. The study of these compounds is critical as it provides deep insights into the three-dimensional nature of molecules and its influence on their physical and chemical properties. numberanalytics.combritannica.com Derivatives of cyclohexane are not merely academic curiosities; they serve as crucial intermediates in the synthesis of a wide range of commercial products, including solvents, adhesives, and lubricants. ontosight.ai Furthermore, their applications extend into the vital fields of pharmaceuticals, agrochemicals, and materials science, where the specific spatial arrangement of substituent groups can dictate biological activity and material properties. echemi.com The conformational analysis of cyclohexane derivatives, which explores their various three-dimensional shapes, is a cornerstone of stereochemistry and is indispensable for predicting the stability and reactivity of complex organic molecules. numberanalytics.combritannica.com

Scope and Research Focus on 1-Methyl-2-propylcyclohexane

This article focuses specifically on the chemical compound this compound, a disubstituted cyclohexane that serves as an excellent model for exploring the principles of conformational analysis. This compound is a colorless, flammable liquid with a characteristic odor. ontosight.ai It can be synthesized through methods such as the alkylation of cyclohexane derivatives, where methyl and propyl groups are introduced onto the cyclohexane ring. ontosight.aiechemi.com

The primary research interest in this compound lies in the detailed analysis of its stereoisomers, specifically the cis and trans configurations, and their corresponding conformational preferences. The "cis" isomer has both the methyl and propyl groups on the same side of the ring, while the "trans" isomer has them on opposite sides. echemi.com The stability of the various chair conformations of these isomers is dictated by the energetic penalties associated with steric strain. These strains arise from interactions such as 1,3-diaxial interactions (the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring) and gauche interactions (the steric strain between adjacent substituents). libretexts.orgyoutube.com By examining which substituent, the smaller methyl group or the larger propyl group, preferentially occupies the more spacious equatorial position, chemists can quantify the subtle energetic differences that govern molecular structure and reactivity. brainly.com

Below are the fundamental properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₂₀ nih.govnist.gov |

| Molecular Weight | 140.27 g/mol nih.gov |

| Boiling Point | 173-176 °C epa.gov |

| Melting Point | -76.2 °C epa.gov |

| Density | 0.788 g/cm³ epa.gov |

| CAS Number | 4291-79-6 nist.gov |

This table presents a summary of key physical and chemical properties for this compound.

Historical Context of Cyclohexane Conformational Analysis Theory

The understanding that the cyclohexane ring is not a flat planar hexagon has its roots in the late 19th century. In 1890, a young German chemist named Hermann Sachse was the first to propose that cyclohexane exists in non-planar, strain-free forms, which he termed symmetrical and asymmetrical—what we now know as the "chair" and "boat" conformations. ic.ac.ukwikipedia.orgchemeurope.com Sachse astutely recognized that these three-dimensional structures would have two distinct types of hydrogen positions (now called axial and equatorial) and that these forms could interconvert. chemeurope.com However, his ideas were expressed in the language of mathematics and were not widely understood or accepted by the chemical community at the time, and his work fell into obscurity following his early death. ic.ac.ukchemeurope.com

It was not until 1918 that Sachse's theory was vindicated. Ernst Mohr, using the new technique of X-ray crystallography to analyze the structure of diamond, demonstrated that the carbon framework was composed of Sachse's chair conformations. ic.ac.uk This discovery lent crucial support to the concept of puckered rings. slideshare.netpharmaguideline.com

The field of conformational analysis was truly revolutionized in the mid-20th century by the work of Derek Barton. In a landmark 1950 paper, Barton showed that the chemical reactivity of complex molecules, particularly steroids, could be profoundly understood by considering their preferred three-dimensional conformation. britannica.comparkland.edumdpi.com He demonstrated a clear link between a molecule's conformation and its physical and chemical properties. parkland.edu This seminal work established conformational analysis as a fundamental and indispensable tool in organic chemistry. britannica.comwikipedia.org For their immense contributions to the development of the concept of conformation and its application in chemistry, Derek Barton and the Norwegian chemist Odd Hassel were jointly awarded the Nobel Prize in Chemistry in 1969. britannica.comwikipedia.orghku.hk

Detailed Research Findings

The stability of any substituted cyclohexane is primarily determined by the steric strain experienced by the substituents in the chair conformation. Substituents prefer the more spacious equatorial position over the more sterically hindered axial position. The energy difference between the axial and equatorial conformers is known as the A-value. A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. masterorganicchemistry.comwikipedia.org

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7-1.8 masterorganicchemistry.comoregonstate.edu |

| -CH₂CH₃ (Ethyl) | 1.75-2.0 masterorganicchemistry.comubc.ca |

| -CH(CH₃)₂ (Isopropyl) | 2.15-2.2 masterorganicchemistry.comubc.ca |

| -C(CH₃)₃ (tert-Butyl) | >4.5 oregonstate.edumasterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |

| -Br (Bromo) | 0.43 masterorganicchemistry.com |

This table illustrates the conformational free energy differences (A-values) for various common substituents on a cyclohexane ring. These values quantify the steric strain of having a substituent in the axial position.

In disubstituted cyclohexanes like this compound, the analysis is more complex as the interactions between the two substituents must also be considered.

For trans-1,2-disubstituted cyclohexanes, one chair conformation has both substituents in equatorial positions, while the ring-flipped conformer has both in axial positions. libretexts.orgunizin.org The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions that occur when both groups are axial. libretexts.org Therefore, trans-1-methyl-2-propylcyclohexane (B43880) will exist almost exclusively in the conformation where both the methyl and propyl groups are in equatorial positions. This arrangement still has a gauche interaction between the two groups, but it is far less destabilizing than having both groups in axial positions. libretexts.org

| Isomer Configuration | Substituent Positions (Conformer 1) | Substituent Positions (Conformer 2) | Relative Stability |

| cis-1,2-Disubstituted | Axial / Equatorial | Equatorial / Axial | The conformer with the larger group equatorial is more stable. brainly.com |

| trans-1,2-Disubstituted | Equatorial / Equatorial | Axial / Axial | The diequatorial conformer is significantly more stable. libretexts.orgunizin.org |

This table provides a generalized summary of the conformational analysis for 1,2-disubstituted cyclohexanes, which is directly applicable to this compound.

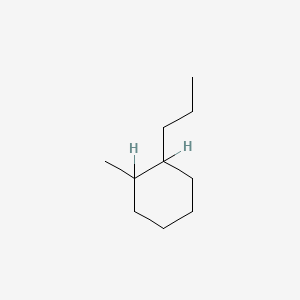

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYJEKBXVYKYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871067 | |

| Record name | 1-Methyl-2-propyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-79-6, 42806-77-9 | |

| Record name | 1-Methyl-2-propylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1-methyl-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-propyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-propylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 42806-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 1 Methyl 2 Propylcyclohexane

Isomeric Forms and Their Elucidation

Cis and Trans Stereoisomers

The most basic level of stereoisomerism in 1-methyl-2-propylcyclohexane is the distinction between cis and trans isomers. nist.govnist.gov In the cis isomer, both the methyl and propyl groups are on the same side of the cyclohexane (B81311) ring. nist.gov Conversely, in the trans isomer, the methyl and propyl groups are on opposite sides of the ring. nist.gov This fundamental difference in spatial orientation leads to distinct physical and chemical properties.

The stability of these isomers is heavily influenced by their conformational preferences. Cyclohexane exists predominantly in a chair conformation to minimize angle and torsional strain. brainly.commnstate.edu In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. brainly.com Generally, a substituent in the equatorial position is more stable than in the axial position due to reduced steric hindrance. brainly.com

For cis-1-methyl-2-propylcyclohexane (B13810613), one substituent must be axial and the other equatorial in the most stable chair conformation. brainly.com To minimize steric strain, the larger propyl group preferentially occupies the more spacious equatorial position, while the smaller methyl group is in the axial position. brainly.com In the case of trans-1-methyl-2-propylcyclohexane (B43880), both substituents can occupy equatorial positions, leading to a more stable conformation compared to the most stable conformation of the cis isomer. chegg.com

Enantiomeric and Diastereomeric Considerations

The presence of two chiral centers at carbons 1 and 2 (the points of attachment for the methyl and propyl groups, respectively) introduces further layers of isomerism. oit.eduoit.edu A chiral center is a carbon atom attached to four different groups. oit.edu This gives rise to the possibility of enantiomers and diastereomers. oregonstate.educhemistrysteps.com

Enantiomers are non-superimposable mirror images of each other. oregonstate.educhemistrysteps.com For this compound, the (1R,2R) and (1S,2S) configurations of the trans isomer are enantiomers. chegg.com Similarly, the (1R,2S) and (1S,2R) configurations of the cis isomer are an enantiomeric pair. nih.govnih.gov Enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light) and can be challenging to separate. oregonstate.edu

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.educhemistrysteps.com The cis and trans isomers of this compound are diastereomers. libretexts.org For instance, the (1R,2S)-cis isomer is a diastereomer of both the (1R,2R)-trans and (1S,2S)-trans isomers. chegg.comnih.gov Diastereomers have different physical and chemical properties and can be separated by techniques like gas chromatography. nist.gov

Chiral Center Assignment and Configuration Determination

To unambiguously describe the three-dimensional arrangement of atoms at the chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign an (R) or (S) configuration to each center. yale.edulibretexts.org

(R) and (S) Designation Methodologies

The CIP rules assign priorities to the four substituents attached to a chiral center based on atomic number. yale.edulibretexts.org

Priority Assignment:

At carbon-1, the attached groups are the propyl group (C2 of the ring), the rest of the cyclohexane ring (C6), the methyl group, and a hydrogen atom. The propyl group has a higher priority than the methyl group.

At carbon-2, the attached groups are the methyl-substituted carbon (C1 of the ring), the rest of the cyclohexane ring (C3), the propyl group, and a hydrogen atom.

Orientation and Assignment: The molecule is oriented so that the lowest priority group (usually hydrogen) points away from the viewer. libretexts.org The direction from the highest priority group to the second highest, then to the third highest is observed. If this direction is clockwise, the configuration is assigned as (R) (from the Latin rectus for right). If the direction is counter-clockwise, the configuration is (S) (from the Latin sinister for left). yale.edulibretexts.org

Applying these rules allows for the precise naming of each stereoisomer, such as (1R,2S)-1-methyl-2-propylcyclohexane. nih.gov

Advanced Spectroscopic and Crystallographic Methods for Stereochemical Analysis

The separation and identification of the various stereoisomers of this compound rely on advanced analytical techniques.

Chiral Chromatography Applications

Chiral chromatography is a powerful technique for separating enantiomers. psu.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. sigmaaldrich.com For instance, gas chromatography (GC) with a chiral stationary phase, such as permethylated β-cyclodextrin, has been successfully used to separate the enantiomers of both cis- and trans-1-methyl-2-propylcyclohexane. psu.edu This technique is crucial for determining the enantiomeric composition of a sample and for isolating pure enantiomers for further study. The differing interactions between the enantiomers and the chiral stationary phase allow for their resolution, which is observable as distinct peaks in the resulting chromatogram. psu.edursc.org

Below is a table summarizing the properties of the isomers of this compound.

| Property | cis-1-Methyl-2-propylcyclohexane | trans-1-Methyl-2-propylcyclohexane |

| CAS Registry Number | 4926-71-0 nist.gov | 42806-77-9 nist.gov |

| Molecular Formula | C₁₀H₂₀ nist.gov | C₁₀H₂₀ nist.gov |

| Molecular Weight | 140.2658 g/mol nist.gov | 140.2658 g/mol nist.gov |

| Enantiomeric Pairs | (1R,2S) and (1S,2R) nih.govnih.gov | (1R,2R) and (1S,2S) chegg.com |

| Diastereomeric Relationship | Diastereomer of the trans isomer libretexts.org | Diastereomer of the cis isomer libretexts.org |

Circular Dichroism (CD) Spectroscopy in Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-handed circularly polarized light by a sample. As this compound possesses chiral centers, its enantiomers will interact differently with circularly polarized light, giving rise to a characteristic CD spectrum.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and functional groups around the stereogenic centers. For a molecule like this compound, the conformation of the cyclohexane ring and the relative orientations of the methyl and propyl substituents significantly influence the CD signal. Theoretical calculations, often employing quantum mechanical methods, can be used to predict the CD spectra for different stereoisomers and conformers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of an enantiomerically pure sample can be determined. The analysis of CD spectra can provide a practical alternative to more complex techniques for assigning absolute configuration. rsc.org

The table below illustrates the theoretical application of CD spectroscopy in distinguishing between the enantiomers of this compound.

| Stereoisomer | Predicted CD Signal | Information Gained |

| (1R,2R)-1-methyl-2-propylcyclohexane | Positive or negative Cotton effect at specific wavelengths | Determination of absolute configuration |

| (1S,2S)-1-methyl-2-propylcyclohexane | Mirror image of the (1R,2R) spectrum | Confirmation of enantiomeric relationship |

| (1R,2S)-1-methyl-2-propylcyclohexane | Distinct CD spectrum from the (R,R)/(S,S) pair | Differentiation of diastereomers |

| (1S,2R)-1-methyl-2-propylcyclohexane | Mirror image of the (1R,2S) spectrum | Confirmation of enantiomeric relationship |

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms in the crystal allows for the precise mapping of atomic positions.

To determine the absolute configuration of a chiral molecule like this compound, a phenomenon known as anomalous dispersion is utilized. caltech.edu When the sample contains a sufficiently heavy atom, the scattering of X-rays is slightly out of phase. By carefully analyzing the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), the true handedness of the molecule can be established. chem-soc.si For a hydrocarbon like this compound, which lacks heavy atoms, obtaining a suitable crystal and observing significant anomalous dispersion can be challenging. In such cases, co-crystallization with a molecule of known absolute configuration or the synthesis of a derivative containing a heavier atom (e.g., a bromine or a metal complex) can facilitate the determination of the absolute configuration. caltech.edu

The following table outlines the key parameters and outcomes of an X-ray crystallographic analysis for determining the absolute configuration of this compound.

| Parameter | Description | Significance for this compound |

| Crystal System & Space Group | The lattice and symmetry properties of the crystal. | Provides information on the packing of the molecules. |

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the size and shape of the molecular arrangement. |

| Flack Parameter | A value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. A value close to 0 for a known enantiomer confirms the assignment. caltech.edu | Crucial for the unambiguous determination of the absolute stereochemistry. |

| Final Refined Structure | A 3D model of the molecule showing bond lengths, bond angles, and torsional angles. | Provides definitive proof of the relative and absolute configuration of the methyl and propyl groups. |

Stereoelectronic Effects on Isomer Stability

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing its conformation and stability. wikipedia.org In this compound, these effects, in conjunction with steric hindrance, dictate the preferred chair conformation and the relative stability of its stereoisomers.

The most stable conformation of a substituted cyclohexane generally places the largest substituents in the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. brainly.com For trans-1-methyl-2-propylcyclohexane, the diequatorial conformation is significantly more stable than the diaxial conformation. In the case of cis-1-methyl-2-propylcyclohexane, one substituent must be axial while the other is equatorial. To achieve the most stable conformation, the larger propyl group will preferentially occupy the equatorial position, leaving the smaller methyl group in the axial position. brainly.com

Beyond simple steric arguments, stereoelectronic effects such as hyperconjugation play a role. Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty or partially filled anti-bonding orbital. In the chair conformation of cyclohexane, equatorial substituents are generally more stable due to more effective hyperconjugative interactions with the ring's C-C bonds.

The relative stabilities of the cis and trans isomers are determined by the sum of all steric and stereoelectronic interactions in their most stable conformations. The trans isomer, which can adopt a diequatorial conformation, is generally more stable than the cis isomer, which is forced to have one axial substituent.

The following table summarizes the conformational analysis and relative stability of the isomers of this compound.

| Isomer | Most Stable Conformation | Key Interactions | Relative Stability |

| trans-1-Methyl-2-propylcyclohexane | Diequatorial | Minimal steric strain, favorable hyperconjugation. | More stable |

| cis-1-Methyl-2-propylcyclohexane | Propyl group equatorial, methyl group axial. | 1,3-diaxial interactions involving the methyl group. brainly.com | Less stable |

Conformational Analysis and Dynamics of 1 Methyl 2 Propylcyclohexane

Chair Conformation Equilibria and Interconversion

At room temperature, cyclohexane (B81311) and its derivatives are not static. They undergo a rapid conformational change known as a ring flip, which interconverts two chair conformations. masterorganicchemistry.com For an unsubstituted cyclohexane ring, these two chair forms are identical in energy. jove.comlibretexts.org However, when substituents are present, as in 1-methyl-2-propylcyclohexane, the two chair conformations are no longer energetically equivalent. jove.comlibretexts.org The equilibrium will favor the more stable conformation, which is the one that minimizes unfavorable steric interactions. ucalgary.ca

The interconversion between the two chair forms of a substituted cyclohexane involves one conformer, where a substituent is in an axial position (perpendicular to the ring's plane), changing to a conformation where the substituent is in an equatorial position (in the plane of the ring), and vice versa. masterorganicchemistry.comfiveable.me

Generally, substituents on a cyclohexane ring have a preference for the equatorial position to minimize steric hindrance. ucalgary.cafiveable.me This preference is particularly pronounced for larger alkyl groups. ucalgary.ca When a substituent is in the axial position, it experiences steric repulsion with the two axial hydrogen atoms on the same side of the ring (C3 and C5 relative to the substituent at C1). ucalgary.cafiveable.me This unfavorable interaction is known as a 1,3-diaxial interaction. ucalgary.cafiveable.me In contrast, an equatorial substituent is positioned away from these axial hydrogens, resulting in lower steric strain. jove.comucalgary.ca

For this compound, both the methyl and propyl groups will influence the conformational equilibrium. The larger propyl group will have a stronger preference for the equatorial position to avoid more significant 1,3-diaxial interactions. brainly.com The stability of the various conformers of this compound will depend on the relative positions (axial or equatorial) of both the methyl and propyl groups and whether the isomer is cis or trans. In the cis isomer, one substituent will be axial and the other equatorial in one chair form, and this will be reversed upon ring flip. brainly.com The more stable conformation will have the larger propyl group in the equatorial position. brainly.com For the trans isomer, both substituents can be either axial or equatorial. The di-equatorial conformer is significantly more stable. libretexts.org

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is quantified by the A-value, which represents the Gibbs free energy change (ΔG°) for the equilibrium between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial conformation. fiveable.memasterorganicchemistry.com

A-values are a useful tool for predicting the most stable conformation of polysubstituted cyclohexanes. The steric strain of a conformation can be estimated by summing the A-values of all its axial substituents. masterorganicchemistry.com

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Methyl | 1.70 - 1.8 masterorganicchemistry.comoregonstate.edulibretexts.org | 7.3 - 7.6 wikipedia.orglibretexts.orglibretexts.org |

| Ethyl | 1.75 - 2.0 masterorganicchemistry.comubc.ca | 7.5 oregonstate.edu |

| Isopropyl | 2.15 - 2.2 masterorganicchemistry.comubc.ca | 8.8 oregonstate.edu |

| n-Propyl | ~2.0 ubc.ca | ~8.4 |

| tert-Butyl | >4.5 oregonstate.edu | >20 oregonstate.edu |

Note: The A-value for the n-propyl group is expected to be similar to that of the ethyl group because the ethyl group can rotate to position the terminal methyl group away from the ring, minimizing additional steric strain. masterorganicchemistry.com

Steric Interactions and Their Influence on Conformation

The conformational preferences in substituted cyclohexanes are primarily dictated by steric interactions. These non-bonded interactions arise from the spatial arrangement of atoms and groups within the molecule.

As previously mentioned, 1,3-diaxial interactions are the primary cause of steric strain in the axial conformation of a substituted cyclohexane. libretexts.orglibretexts.org These interactions occur between an axial substituent and the axial hydrogens (or other substituents) at the C3 and C5 positions on the same side of the ring. jove.comlibretexts.org The magnitude of this repulsion increases with the size of the substituent. jove.comlibretexts.org For a methyl group, this interaction accounts for approximately 7.6 kJ/mol (1.8 kcal/mol) of strain energy. libretexts.orglibretexts.org This destabilization makes the equatorial conformation, where such interactions are absent, significantly more stable. jove.com

The 1,3-diaxial interaction in an axial-substituted cyclohexane is a specific type of gauche interaction. jove.compressbooks.pub A gauche interaction is a steric interaction that occurs in a staggered conformation when two groups are separated by a dihedral angle of 60°. Looking at a Newman projection along the C1-C2 bond of axial methylcyclohexane (B89554), the relationship between the axial methyl group and the C3 carbon of the ring is gauche. libretexts.orgpressbooks.pub This is analogous to the gauche interaction in butane, which has a strain energy of about 3.8 kJ/mol (0.9 kcal/mol). libretexts.org An axial methyl group in cyclohexane has two such interactions with the axial hydrogens at C3 and C5, leading to a total strain of approximately 7.6 kJ/mol. libretexts.org

Thermodynamic Parameters of Conformational Isomerization

The equilibrium between the different conformers of this compound is governed by thermodynamic principles. The relative populations of the conformers at equilibrium can be calculated from the Gibbs free energy difference (ΔG°) between them using the equation ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant. libretexts.orglibretexts.org

For a monosubstituted cyclohexane, the A-value is equivalent to the ΔG° for the axial-equatorial isomerization. For a disubstituted cyclohexane, the ΔG° for the interconversion between two chair forms can be estimated by considering the change in the sum of A-values for the axial substituents. masterorganicchemistry.com For instance, in trans-1,2-dimethylcyclohexane (B1581434), the diaxial conformer has a strain energy of approximately 15.2 kJ/mol from four 1,3-diaxial interactions, while the diequatorial conformer has a strain of about 3.8 kJ/mol from a single gauche interaction between the methyl groups. libretexts.orglibretexts.org This results in a significant energy difference, making the diequatorial conformer much more stable. libretexts.orglibretexts.org A similar analysis can be applied to the conformers of this compound, taking into account the respective A-values and gauche interactions.

| Thermodynamic Parameter | Description | Relevance to this compound |

| Enthalpy (ΔH°) | The change in heat content. In conformational analysis, it primarily reflects the change in steric strain. | The enthalpy difference between conformers is largely due to the relief of 1,3-diaxial and gauche interactions in the more stable conformer. |

| Entropy (ΔS°) | The change in the degree of disorder or randomness. | The entropy difference between chair conformers is generally small and often considered negligible compared to the enthalpy term. |

| Gibbs Free Energy (ΔG°) | The overall energy change that determines the spontaneity and position of the equilibrium (ΔG° = ΔH° - TΔS°). | This value, determined by the A-values of the axial substituents and any additional steric interactions, dictates the ratio of the different chair conformers of this compound at equilibrium. |

Enthalpic Contributions to Conformational Equilibria

Enthalpic contributions (ΔH°) are central to understanding the stability of different conformers. These contributions arise primarily from steric interactions. In substituted cyclohexanes, the most significant of these are 1,3-diaxial interactions, where an axial substituent encounters steric repulsion with the two other axial hydrogens (or other substituents) on the same side of the ring.

For monosubstituted cyclohexanes, the enthalpy difference between the axial and equatorial conformers is a key factor. For instance, the enthalpy difference for a methyl group (methylcyclohexane) is approximately 1.75 kcal/mol, favoring the equatorial position. redalyc.org For a propyl group, this value is slightly different due to its larger size and greater conformational flexibility.

In trans-1-methyl-2-propylcyclohexane (B43880), the diequatorial conformer minimizes gauche-butane interactions between the substituents. Conversely, the diaxial conformer is highly destabilized by strong 1,3-diaxial interactions involving both the methyl and propyl groups with axial hydrogens, making its population negligible at room temperature.

For the cis isomer, the equilibrium is between the (1e,2a) and (1a,2e) conformers. The enthalpic preference will favor the conformer where the larger group (propyl) occupies the more spacious equatorial position to minimize 1,3-diaxial interactions. The conformer with an axial propyl group would experience significant steric strain, making it enthalpically unfavorable.

Entropic Contributions to Conformational Equilibria

Entropy (ΔS°) also plays a crucial role in the position of the conformational equilibrium, particularly when comparing substituents of different sizes and flexibilities. redalyc.org Entropic contributions relate to the number of accessible microstates or the degree of motional freedom a molecule or its substituent has.

A larger, more flexible substituent like a propyl group has more rotational freedom (more accessible rotamers) compared to a methyl group. When a substituent is in the equatorial position, it generally experiences fewer steric constraints and thus has higher conformational freedom, leading to a positive entropic contribution for the equatorial conformer. redalyc.orgscielo.org.mx Conversely, an axial substituent is more sterically hindered, restricting its rotational freedom and lowering its entropy.

Gibbs Free Energy Calculations for Conformational Equilibria

The A-value for a substituent is a measure of the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers in a monosubstituted cyclohexane at a specific temperature. The A-value for a methyl group is approximately 1.7 kcal/mol. masterorganicchemistry.com While a specific A-value for the n-propyl group is less commonly cited, it is expected to be slightly higher than that of an ethyl group (~1.75 kcal/mol) due to increased steric bulk.

For cis-1-methyl-2-propylcyclohexane (B13810613), the equilibrium lies between the (propyl-equatorial, methyl-axial) and (propyl-axial, methyl-equatorial) conformers. The ΔG° for this equilibrium can be estimated by the difference in the A-values of the two substituents.

ΔG° ≈ A(propyl) - A(methyl)

Given the similar A-values of methyl and ethyl groups, and by extension the propyl group, the Gibbs free energy difference for the cis isomer equilibrium is expected to be small, leading to a significant population of both conformers at room temperature. However, the conformer with the larger propyl group in the equatorial position is generally favored.

| Substituent | A-Value (ΔG° at 298 K, kcal/mol) | Enthalpy (ΔH°, kcal/mol) | Reference |

|---|---|---|---|

| Methyl (-CH₃) | ~1.7 | ~1.75 | redalyc.orgmasterorganicchemistry.com |

| Ethyl (-CH₂CH₃) | ~1.75 | ~1.60 | redalyc.org |

| Propyl (-CH₂CH₂CH₃) | Slightly > 1.75 (estimated) | Not widely reported |

Variable-Temperature Spectroscopic Studies of Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Exchange

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamics of conformational exchange, such as the ring-flipping process in cyclohexanes. scielo.org.mxox.ac.uk At room temperature, the chair-chair interconversion of this compound is rapid on the NMR timescale. This results in a time-averaged spectrum where the signals for the axial and equatorial protons (and carbons) of a given substituent are observed as a single, averaged peak. scielo.org.mx

As the temperature is lowered, the rate of ring inversion slows down. scielo.org.mx Eventually, the sample reaches the coalescence temperature (Tc), where the individual signals for each conformer begin to resolve from the averaged peak. Below this temperature, in the slow-exchange regime, separate signals for the axial and equatorial substituents in each distinct conformer can be observed and quantified. scielo.org.mxscielo.org.mx

For cis-1-methyl-2-propylcyclohexane, cooling the sample would allow for the direct observation of the two different chair conformers. By integrating the distinct signals for the methyl or propyl groups in each conformer at a low temperature, the equilibrium constant (K) can be directly measured. scielo.org.mx This allows for the calculation of the Gibbs free energy difference (ΔG°) at that specific temperature. scielo.org.mx Performing these measurements at various temperatures enables the determination of the enthalpic (ΔH°) and entropic (ΔS°) contributions to the equilibrium. redalyc.orgscielo.org.mx

Furthermore, a full line-shape analysis of the NMR spectra at different temperatures around the coalescence point can be used to calculate the activation energy (ΔG‡) for the chair-chair interconversion process. This provides quantitative data on the energy barrier that must be overcome for the ring to flip from one chair form to the other.

Computational Approaches to Conformational Landscape

Molecular Mechanics and Force Field Calculations

Molecular mechanics is a computational method that uses classical physics to model the energy of a molecule as a function of its atomic coordinates. wustl.edufiveable.me It relies on a "force field," which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional strain (dihedral angles), and non-bonded van der Waals and electrostatic interactions. fiveable.me

This approach is exceptionally well-suited for analyzing the conformational landscape of flexible molecules like this compound. wustl.edu By systematically rotating the bonds and calculating the potential energy for each geometry, molecular mechanics can identify the lowest energy (most stable) conformations and the transition states that connect them.

For this compound, force field calculations can provide valuable data:

Relative Energies: The steric energy of each possible conformer (e.g., trans-diequatorial, trans-diaxial, cis-(1a,2e), cis-(1e,2a)) can be calculated. The difference in these energies provides a theoretical estimate of their relative stabilities (ΔH°).

Geometric Parameters: The calculations yield optimized geometries, including bond lengths, bond angles, and crucial dihedral angles that define the chair conformation and the orientation of the substituents.

Energy Barriers: The energy barrier to ring inversion can be calculated by modeling the transition state pathway, which is thought to proceed through a high-energy half-chair or twist-boat conformation.

Force fields such as MM2, MM3, and AMBER are commonly used for these types of calculations. The accuracy of the results is highly dependent on the quality of the force field's parameterization for the specific types of atoms and bonds present in the molecule. wustl.edu These computational results complement experimental data from techniques like VT-NMR, providing a more complete picture of the molecule's dynamic behavior.

Ab Initio and Density Functional Theory (DFT) Studies of Conformers

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these investigations, allowing for detailed calculations of the geometries and relative energies of different stereoisomers and their corresponding conformers. These theoretical studies are crucial for understanding the stability and dynamics of the cyclohexane ring system when substituted.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without reliance on empirical parameters. nih.gov DFT methods, like the widely used B3LYP functional, represent a computationally less expensive alternative that also delivers high accuracy by approximating the complex many-electron problem through the electron density. ua.esorientjchem.org The choice of method, along with the basis set (e.g., 6-31G*, 6-311+G(d,p), cc-pVDZ), determines the accuracy and computational cost of the calculations. acs.orgresearchgate.netresearchgate.netresearchgate.net

For 1,2-disubstituted cyclohexanes such as this compound, the primary focus of these studies is to determine the relative stabilities of the cis and trans isomers and their respective chair conformations. The chair conformation is significantly more stable than boat or twist-boat forms, and computational studies typically focus on the energy differences between the two possible chair-flips for each isomer.

Research Findings

While specific, in-depth computational studies exclusively on this compound are not extensively detailed in the public literature, the principles derived from studies on closely related alkylcyclohexanes allow for robust predictions. The conformational preferences are dominated by the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions.

Trans-1-methyl-2-propylcyclohexane

The trans isomer can exist in two primary chair conformations: one with both the methyl and propyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

Diequatorial (e,e) Conformer: This conformation is overwhelmingly predicted to be the most stable. The equatorial positions place the bulky alkyl groups away from the other ring atoms, minimizing steric hindrance.

Diaxial (a,a) Conformer: This conformer is highly energetically unfavorable. It suffers from significant steric strain due to multiple 1,3-diaxial interactions, where the axial methyl and propyl groups are forced into close proximity with the axial hydrogens on the same side of the ring. libretexts.org

DFT and ab initio calculations for analogous compounds like trans-1,2-dimethylcyclohexane confirm that the diequatorial conformer is substantially more stable than the diaxial form. libretexts.org

Cis-1-methyl-2-propylcyclohexane

For the cis isomer, ring flipping interconverts two conformations where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).

Equatorial-Propyl/Axial-Methyl (e,a) Conformer: This conformer is predicted to be the more stable of the two. The larger propyl group occupies the sterically less demanding equatorial position, while the smaller methyl group occupies the axial position.

Axial-Propyl/Equatorial-Methyl (a,e) Conformer: This conformer is less stable due to the significant steric strain (A-value) introduced by placing the bulkier propyl group in the axial position, leading to more pronounced 1,3-diaxial interactions.

Computational methods are used to quantify these energy differences, which arise from torsional strain (gauche interactions) and steric repulsion. libretexts.org The energy difference between the two cis conformers is expected to be smaller than the difference between the diequatorial and diaxial trans conformers.

The following tables summarize the computational approaches and the predicted outcomes for this compound based on established findings for similar molecules.

Table 1: Overview of Common Computational Methods in Conformational Analysis

| Method | Description | Common Application |

|---|---|---|

| Hartree-Fock (HF) | A foundational ab initio method that solves the Schrödinger equation by approximating electron correlation. Often used for initial geometry optimizations. researchgate.netresearchgate.net | Provides a baseline for geometry and energy but may be less accurate for energy differences than more advanced methods. nih.gov |

| Møller-Plesset (MP2) | An ab initio method that improves upon HF by adding electron correlation effects, providing more accurate energies. researchgate.netresearchgate.netacs.org | Frequently used for calculating accurate conformational energies of flexible molecules. researchgate.net |

| Density Functional Theory (DFT) | A method based on calculating electron density rather than the full wavefunction. Functionals like B3LYP offer a good balance of accuracy and computational cost. ua.esorientjchem.orgsid.ir | Widely applied for geometry optimization and energy calculations of a broad range of chemical systems. sid.irrsc.org |

| Coupled Cluster (CCSD(T)) | A high-level ab initio method considered the "gold standard" for accuracy in computational chemistry, though it is computationally very demanding. acs.org | Used to provide benchmark energy values against which other, faster methods are compared. nih.govacs.org |

Table 2: Predicted Relative Stabilities of this compound Conformers from Theoretical Studies

| Isomer | Conformation | Substituent Positions | Predicted Relative Energy | Predicted Stability Ranking |

|---|---|---|---|---|

| trans | Diequatorial | (1e, 2e) | Lowest | 1 (Most Stable) |

| trans | Diaxial | (1a, 2a) | Highest | 4 (Least Stable) |

| cis | Equatorial-Propyl | (1a, 2e) | Low | 2 |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-1,2-dimethylcyclohexane |

Synthesis Methodologies and Regioselectivity in Alkylcyclohexane Chemistry

Historical and Contemporary Synthetic Routes to Alkylcyclohexanes

The synthesis of alkylcyclohexanes has historically relied on robust and scalable methods such as the Friedel-Crafts alkylation of aromatic precursors followed by hydrogenation. This classical approach involves the substitution of benzene (B151609) or toluene (B28343) with alkyl groups and the subsequent saturation of the aromatic ring. Another cornerstone method is the direct catalytic hydrogenation of substituted cyclohexenes or cyclohexadienes, which reduces carbon-carbon double bonds to form the saturated cyclohexane (B81311) ring. datapdf.com

Contemporary organic synthesis has introduced more elegant and efficient strategies. These include various cyclization and annulation reactions that build the cyclohexane core from acyclic or different cyclic precursors. acs.org Modern catalysis, employing transition metals like palladium, iridium, and copper, has enabled the development of highly selective reactions that offer greater control over the final product's structure and stereochemistry. acs.orgclockss.org For instance, iridium-catalyzed (5+1) annulation strategies represent a novel approach for the stereoselective construction of the cyclohexane core from readily available diols and ketones. acs.org The Robinson annulation has also been adapted to produce highly branched alkylcyclohexanes from biomass-derived chemicals, showcasing a move towards more sustainable synthetic pathways. acs.org

Targeted Synthesis of 1-Methyl-2-propylcyclohexane Isomers

The targeted synthesis of this compound isomers can be achieved through several distinct pathways, each with its own set of advantages and challenges regarding regioselectivity and yield.

Alkylation Reactions of Cyclohexane Derivatives

Alkylation reactions provide a direct route to this compound by forming new carbon-carbon bonds on a pre-existing cyclohexane ring. ontosight.aiechemi.com A common method is the Friedel-Crafts alkylation, which can be adapted for cyclohexane precursors. For example, treating cyclohexane with propene in the presence of a suitable acid catalyst can introduce the propyl group. ontosight.ai However, controlling the position of substitution and preventing over-alkylation are significant challenges.

A more controlled approach involves the sequential alkylation of functionalized cyclohexane derivatives, such as cyclohexanones. The alkylation of 2-methylcyclohexanone (B44802) with a propyl halide can, in principle, yield a precursor to this compound. A significant challenge in this type of reaction is controlling the regioselectivity, as alkylation can occur at either the C2 or C6 position. durgapurgovtcollege.ac.in Furthermore, the reaction of enolates derived from cyclic ketones can lead to either C-alkylation or O-alkylation, with the latter often being a competing and undesired pathway, particularly with unactivated electrophiles. nih.gov

To overcome these challenges, specific methodologies have been developed. For instance, the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) can be achieved by first converting it to a ketodimethyl hydrazone derivative, which then undergoes alkylation with high regioselectivity, followed by hydrolysis to yield the desired 2-alkyl-2-methylcyclohexane-1,3-dione. nih.gov This intermediate can then be further processed to obtain the target alkylcyclohexane.

Table 1: Representative Alkylation Reaction Conditions

| Precursor | Alkylating Agent | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Cyclohexane | Propene | Acid Catalyst | Direct alkylation of the hydrocarbon ring. ontosight.ai |

| 2-Methylcyclohexane-1,3-dione | Propyl Halide | Base | Sequential alkylation, requires control of regioselectivity. nih.gov |

Catalytic Hydrogenation of Substituted Cyclohexenes

Catalytic hydrogenation is a widely used method for synthesizing saturated cyclic compounds from their unsaturated counterparts. libretexts.org In the context of this compound, this strategy begins with a precursor molecule that already contains the methyl and propyl groups attached to a cyclohexene (B86901) ring, such as 1-methyl-2-propylcyclohexene or 2-methyl-1-propylcyclohexene. The carbon-carbon double bond of the cyclohexene ring is then reduced using hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel. libretexts.org The reaction is typically carried out by stirring the alkene solution with the catalyst under a hydrogen atmosphere. datapdf.com

A key feature of catalytic hydrogenation is its stereoselectivity. The addition of hydrogen atoms typically occurs across the same face of the double bond (syn-addition). datapdf.com This means that the hydrogenation of a substituted cyclohexene will preferentially yield the cis-isomer of the corresponding cyclohexane. datapdf.comlookchem.com Therefore, the catalytic hydrogenation of 1-methyl-2-propylcyclohexene is an effective method for the targeted synthesis of cis-1-methyl-2-propylcyclohexane (B13810613).

Table 2: Common Catalysts for Hydrogenation of Cyclohexenes

| Catalyst | Typical Conditions | Selectivity |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, room temperature, methanol (B129727) solvent | High efficiency for C=C reduction. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | Effective for a wide range of alkenes. libretexts.org |

| Nickel (Ni) | H₂ gas, elevated temperature and pressure | Often used in industrial-scale hydrogenations. |

Cyclization Reactions in Cyclohexane Ring Construction

Instead of modifying a pre-existing ring, cyclization reactions build the cyclohexane core from acyclic precursors. echemi.com These methods offer the advantage of strategically placing substituents before the ring is formed, providing excellent control over regiochemistry.

A notable contemporary example is the use of the Robinson annulation. This powerful ring-forming reaction sequence can be adapted for the synthesis of highly branched alkylcyclohexanes. For instance, a strategy has been developed using lignocellulose-derived furfural (B47365) and 2,4-pentanedione. The process involves an initial aldol (B89426) condensation followed by a Robinson annulation to construct a substituted cyclohexenone ring, which is then subjected to hydrodeoxygenation to yield the final alkylcyclohexane product. acs.org

Palladium-catalyzed cyclization of specifically designed precursors is another advanced strategy. For example, the reaction of a propargylic carbonate with a 1,3-dione, such as 2-propylcyclohexane-1,3-dione, can proceed through a π-allylpalladium intermediate. clockss.org A subsequent intramolecular attack by the enolate oxygen leads to the formation of a new functionalized cyclic product. The stereoselectivity of such cyclizations can often be controlled by minimizing steric repulsion in the reaction's transition state. clockss.org

Advanced Synthetic Strategies for Stereochemical Control

Achieving control over the relative orientation (cis or trans) of the substituents is a critical aspect of synthesizing 1,2-disubstituted cyclohexanes like this compound. While hydrogenation of a cyclohexene precursor provides a reliable route to the cis isomer, forming the trans isomer or controlling the outcome in cyclization reactions requires more advanced synthetic strategies. datapdf.comresearchgate.net

Copper(I)-Mediated Cyclization Approaches

Modern organometallic chemistry offers sophisticated tools for stereocontrolled synthesis. Copper(I)-mediated reactions, in particular, have emerged as a versatile method for constructing cyclic molecules. ecampus.com These reactions can create complex ring systems with a high degree of stereochemical control.

An analogous approach for constructing a 1,2-disubstituted cyclohexane framework involves the copper(I)-mediated borylative cyclization of an allene-functionalized cyclohexanedione. In a reported synthesis for a similar compound, a substrate such as 2-allyl-2-(hexa-4,5-dien-1-yl)cyclohexane-1,3-dione is treated with a copper(I) catalyst, like copper(I) chloride (CuCl), and bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction proceeds through a tandem β-borylation and cyclization mechanism under mild conditions to generate the bicyclic framework. The power of this method lies in its ability to orchestrate a complex bond-forming cascade to build the target ring system, often with predictable stereochemical outcomes influenced by the catalyst and substrate geometry. While this specific example builds a second ring onto an existing one, the fundamental principle of copper-mediated cyclization of a linear precursor to form a substituted cyclohexane ring is a key advanced strategy.

Table 3: Key Parameters for a Copper(I)-Mediated Cyclization

| Parameter | Specification | Purpose |

|---|---|---|

| Catalyst | 5 mol% CuCl | Mediates the borylative cyclization cascade. |

| Boron Source | B₂pin₂ (1.2 equiv) | Provides the boryl group for the initial reaction step. |

| Solvent | Tetrahydrofuran (THF) | Provides an appropriate medium for the reaction. |

Regioselective Alkylation Protocols

The synthesis of specifically substituted cycloalkanes like this compound demands precise control over the position of alkyl group installation, a concept known as regioselectivity. Direct alkylation of a monosubstituted cyclohexane often leads to a mixture of products. Therefore, more controlled, multi-step strategies are employed, frequently using cyclic dione (B5365651) precursors to direct the alkylation to a specific carbon atom.

A significant challenge in the alkylation of cyclic β-diones is the competition between C-alkylation (formation of a carbon-carbon bond) and O-alkylation (formation of an ether). Direct alkylation of 2-methylcyclohexane-1,3-dione with unactivated sp³ electrophiles (such as a propyl halide) often results in undesired O-alkylation. nih.gov

To overcome this, a robust protocol involves the temporary conversion of the ketone to a ketodimethyl hydrazone. nih.govresearchgate.net This intermediate directs the alkylation exclusively to the carbon atom at the 2-position. The process allows for the high-yield synthesis of 2,2-dialkylcyclohexane-1,3-diones, which are key precursors to the target molecule. nih.gov The alkylation of the hydrazone derivative of 2-methylcyclohexane-1,3-dione with an electrophile like 1-iodopropane (B42940) would be followed by hydrolysis to yield 2-methyl-2-propylcyclohexane-1,3-dione. Subsequent reduction of the ketone functionalities would produce the final this compound.

A method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione proceeds via a hydrazone intermediate, as detailed below. nih.gov

| Step | Description | Reagents/Conditions | Selectivity | Yield |

|---|---|---|---|---|

| 1 | Hydrazone Formation | 2-methylcyclohexane-1,3-dione, N,N-dimethylhydrazine | N/A | Not specified |

| 2 | C-Alkylation | LDA (Lithium diisopropylamide), Propyl Iodide | Exclusive C-alkylation | ~90% |

| 3 | Hydrolysis | Cu(OAc)₂, aq THF | Deprotection to dione | ~97% |

Classical methods such as Friedel-Crafts alkylation on a cyclohexane ring can also be used but typically offer poor regioselectivity for producing 1,2-disubstituted products, often yielding a complex mixture of isomers and poly-alkylated compounds.

Role of Catalysis in Stereoselective Synthesis

Once the correct atoms are connected (constitution), the next challenge is controlling their spatial arrangement (stereochemistry). This compound exists as two geometric isomers: cis (where the methyl and propyl groups are on the same face of the ring) and trans (where they are on opposite faces). Catalysis is paramount in selectively synthesizing one isomer over the other. This control is typically exerted during the reduction of a ketone intermediate, such as 2-propyl-1-methylcyclohexanone.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for stereoselective reductions. rsc.org These biocatalysts can reduce bulky ketones with exceptional levels of enantio- and diastereoselectivity. rsc.org By selecting an appropriate ADH, the ketone precursor can be reduced to a specific stereoisomer of the corresponding alcohol. This alcohol can then be deoxygenated to furnish the desired cis or trans product. The mild reaction conditions (room temperature, neutral pH) and high selectivity make biocatalysis a powerful tool. rsc.org

Chemocatalysis: Alternatively, chemical reagents can achieve high stereoselectivity. Sterically hindered reducing agents are particularly effective for the reduction of cyclic ketones. acs.org For instance, a bulky hydride reagent like Lithium trisiamylborohydride will preferentially attack the ketone from the less sterically hindered face of the ring. acs.org This substrate-controlled approach dictates the stereochemistry of the resulting hydroxyl group, which in turn determines the final stereochemistry of the alkane after deoxygenation. The choice of catalyst—whether a biological enzyme or a sterically demanding chemical complex—is therefore a decisive factor in the stereochemical outcome of the synthesis. ethz.ch

| Catalytic Approach | Catalyst Example | Principle of Selectivity | Key Advantage |

|---|---|---|---|

| Biocatalysis | Alcohol Dehydrogenase (ADH) from Ralstonia sp. rsc.org | Enzyme's active site precisely orients the substrate for reduction. | Extremely high enantio- and diastereoselectivity (>99%) under mild conditions. rsc.org |

| Chemocatalysis | Lithium trisiamylborohydride acs.org | Steric hindrance directs hydride attack to the less hindered face of the ketone. | Exceptional stereoselectivity for cyclic ketones, predictable outcomes based on substrate structure. acs.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. nih.gov The production of this compound can be made more sustainable by incorporating these principles at various stages.

Use of Catalysis: The use of catalysts (Principle #9) is inherently green as it reduces the need for stoichiometric reagents, thereby minimizing waste. Both the biocatalytic (ADH) and chemocatalytic (borohydride) methods discussed previously are examples of this principle in action. rsc.orgacs.orgnih.gov

Safer Solvents and Auxiliaries: Green chemistry emphasizes minimizing or eliminating the use of hazardous solvents (Principle #5). nih.gov Many classic organic reactions employ toxic solvents. A greener approach would involve replacing hazardous solvents, such as chlorinated solvents or HMPA, with safer alternatives like water, ethanol, or in some cases, performing reactions under solvent-free conditions. nih.govnih.govepitomejournals.com

Renewable Feedstocks: A core tenet of green chemistry is the use of renewable rather than depleting raw materials (Principle #7). nih.gov Research into producing alkylcyclohexanes from biomass-derived chemicals, such as those from lignocellulose, provides a pathway to move away from petrochemical feedstocks. acs.org For example, compounds like furfural can be transformed into cyclic precursors for jet-fuel-range alkylcyclohexanes. acs.org

Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure (Principle #6) are preferred. nih.gov Biocatalytic reactions using enzymes like ADHs often run under very mild conditions, reducing energy consumption compared to traditional methods that may require high heat. rsc.org Other green techniques include the use of microwave or ultrasonic irradiation to accelerate reactions and improve energy efficiency. encyclopedia.pub

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| #9 - Catalysis | Use of catalysts to increase reaction efficiency and reduce waste. | Employing Alcohol Dehydrogenases (ADHs) for stereoselective reduction. rsc.org |

| #7 - Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Synthesis of alkylcyclohexane frameworks from lignocellulose-derived chemicals. acs.org |

| #5 - Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using aqueous media (water) for certain reaction steps. epitomejournals.com |

| #3 - Less Hazardous Synthesis | Designing reactions to use and generate substances with little to no toxicity. | Replacing corrosive, hazardous catalysts like AlCl₃ with reusable solid acids. epitomejournals.com |

Reaction Mechanisms and Kinetic Studies Involving 1 Methyl 2 Propylcyclohexane

Fundamental Reaction Pathways of Alkylcyclohexanes

The initial steps in the thermal decomposition and combustion of alkylcyclohexanes are governed by fundamental reaction pathways that are common to this class of cyclic hydrocarbons. These pathways include unimolecular decomposition and hydrogen abstraction, which produce a pool of reactive radicals that initiate subsequent reaction chains. researchgate.netrsc.orgacs.org

Under pyrolysis conditions, at high temperatures and in the absence of an oxidant, the unimolecular decomposition of alkylcyclohexanes is a critical initiation step. For cyclohexane (B81311), the primary initiation reaction is the fission of a C-C bond within the ring, leading to the formation of a 1,6-hexyl diradical. rsc.orgnih.gov This diradical can then undergo several competing reactions: isomerization to form 1-hexene, or further decomposition into smaller radical and molecular species. rsc.orgnih.gov For substituted cyclohexanes like n-propylcyclohexane, unimolecular reactions include not only ring-opening but also C-C bond fission at the side chain. researchgate.net These decomposition pathways have significantly higher activation energies compared to hydrogen abstraction and are therefore dominant at higher temperatures. researchgate.net

Key unimolecular decomposition pathways for alkylcyclohexanes include:

Ring Opening: The cleavage of a C-C bond in the cyclohexane ring forms a diradical intermediate. rsc.org

Side-Chain Scission: The breaking of a C-C bond on the alkyl substituent leads to the formation of an alkyl radical and a cycloalkyl radical.

Isomerization: The initial diradical from ring-opening can isomerize into a stable linear alkene, such as the conversion of the 1,6-hexyl diradical to 1-hexene. acs.orgnih.gov

Studies on cyclohexane pyrolysis have shown that the major initial products are consistent with the 1,6-hexyl diradical mechanism, with subsequent decomposition leading to species like ethylene, propene, and 1,3-butadiene. rsc.org

Table 1: Key Unimolecular Decomposition Pathways for Cyclohexane

| Reactant | Pathway | Intermediate | Major Products |

|---|---|---|---|

| Cyclohexane | C-C Bond Fission (Ring Opening) | 1,6-Hexyl diradical | 1-Hexene, Ethylene, Butadiene |

This table illustrates the primary decomposition routes for the parent cyclohexane molecule under thermal stress.

Hydrogen abstraction is a dominant reaction pathway, particularly in the presence of radical species (like H, OH, and CH₃) during combustion. rsc.orgacs.org In this process, a radical removes a hydrogen atom from the alkylcyclohexane molecule, forming a stable molecule and a new, larger cycloalkyl radical. rsc.orgacs.org The site of hydrogen abstraction is crucial as it determines the structure of the resulting radical and thus dictates the subsequent reaction pathways. acs.org

The rate of hydrogen abstraction depends on the type of C-H bond being broken. The reactivity order is generally: tertiary > secondary > primary. nih.govacs.org For a molecule like 1-methyl-2-propylcyclohexane, there are multiple primary, secondary, and tertiary C-H bonds on both the ring and the side chains, leading to a variety of possible initial radicals. Theoretical and kinetic studies on molecules like methylcyclohexane (B89554) and n-propylcyclohexane have systematically determined the rate constants for abstraction from these different sites. rsc.orgresearchgate.net For instance, the hydrogen atom at the tertiary carbon site (where the alkyl group is attached) is the most easily abstracted. nih.govacs.org

Table 2: Relative Rate of H-Abstraction from Different Sites in Alkylcyclohexanes

| Carbon Site Type | Location | Relative Reactivity |

|---|---|---|

| Primary (1°) | Methyl group, Propyl end | Low |

| Secondary (2°) | Cyclohexane ring, Propyl chain | Medium |

This table summarizes the general reactivity trend for hydrogen abstraction from different carbon positions in alkylcyclohexanes, a key factor in determining the initial radical pool.

Combustion Chemistry of Substituted Cyclohexanes

The combustion of substituted cyclohexanes is a complex process involving thousands of elementary reactions that can be broadly categorized into pyrolysis (high-temperature decomposition) and oxidation (reaction with an oxidant). chalmers.seresearchgate.net The structure of the alkyl substituent significantly influences the combustion characteristics, such as ignition delay times and the formation of intermediate species. chalmers.se

Pyrolysis studies investigate the thermal decomposition of fuels at high temperatures without oxygen. For alkylcyclohexanes, pyrolysis is initiated by unimolecular C-C bond scission or hydrogen abstraction by radicals. acs.org The initial cycloalkyl radicals undergo a series of β-scission reactions, where a bond breaks at the beta position relative to the radical center. chalmers.se

Ring-opening via β-scission is a key step, converting the cyclic radicals into long-chain alkenyl radicals. acs.org These linear radicals then rapidly decompose into smaller, stable species. Experimental studies on n-propylcyclohexane pyrolysis have identified major products including ethylene, propene, methane, 1,3-butadiene, and cyclohexene (B86901). chalmers.seresearchgate.net The formation of these products can be explained through detailed reaction flux analyses, which trace the consumption of the fuel through various radical pathways. researchgate.net

Table 3: Major Products Observed in n-Propylcyclohexane Pyrolysis

| Product | Chemical Formula |

|---|---|

| Ethylene | C₂H₄ |

| Propene | C₃H₆ |

| Methane | CH₄ |

| 1,3-Butadiene | C₄H₆ |

| Cyclohexene | C₆H₁₀ |

This table lists the primary stable molecules identified through experimental analysis of n-propylcyclohexane pyrolysis, reflecting the fragmentation of the parent molecule.

The oxidation of alkylcyclohexanes involves intricate reaction mechanisms that vary significantly with temperature. acs.orgresearchgate.net

At low temperatures (approx. 600–900 K), the oxidation chemistry is characterized by the sequential addition of molecular oxygen (O₂) to the initial cycloalkyl radicals. osti.gov This forms an alkylperoxy radical (RO₂), which can then isomerize via an internal hydrogen shift to form a hydroperoxyalkyl radical (•QOOH). acs.org A second O₂ addition to the •QOOH radical, followed by further isomerization and decomposition, can lead to chain branching, a process responsible for autoignition and engine knock. osti.gov Key intermediates in this regime include hydroperoxides, ketones (like cyclohexanone), and cyclic ethers. chalmers.seresearchgate.net

At high temperatures (above 1000 K), the initial cycloalkyl radicals are less stable and tend to decompose via β-scission before oxygen addition can occur. chalmers.se The fuel molecule breaks down into smaller alkyl and alkenyl radicals. acs.org These smaller fragments are then oxidized through a reaction mechanism involving species like H, O, and OH radicals. The high-temperature oxidation pathways are generally less complex than the low-temperature ones but are crucial for predicting flame speeds and pollutant formation. chalmers.se

Developing a comprehensive understanding of alkylcyclohexane combustion requires the creation of detailed kinetic models. acs.orgresearchgate.net These models consist of a large set of elementary chemical reactions, their rate constants, and the thermochemical properties of all involved species. chalmers.seacs.org Because it is computationally prohibitive to create a specific model for every component of a real fuel, researchers often develop detailed models for representative surrogate molecules, such as n-propylcyclohexane or n-butylcyclohexane, which can mimic the combustion behavior of a broader class of cycloalkanes. acs.orgresearchgate.net

These kinetic models are developed using a combination of theoretical calculations (quantum chemistry) for rate constants and experimental data for validation. rsc.orgacs.org Experimental validation is performed against a wide range of data from facilities like:

Shock Tubes (ST): For measuring ignition delay times at high temperatures. chalmers.seresearchgate.net

Rapid Compression Machines (RCM): For measuring ignition delay times at low to intermediate temperatures. chalmers.seresearchgate.net

Jet-Stirred Reactors (JSR): For measuring the concentration of stable intermediate species over a range of conditions. chalmers.seresearchgate.net

Successful models must be able to accurately reproduce these experimental results, providing a robust tool for simulating and predicting the combustion performance of fuels containing substituted cyclohexanes. chalmers.seresearchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Butadiene |

| 1,6-Hexyl diradical |

| 1-Hexene |

| This compound |

| Benzene (B151609) |

| Cyclohexadiene |

| Cyclohexane |

| Cyclohexanone |

| Cyclohexene |

| Ethylene |

| Methane |

| Methylcyclohexane |

| n-Butylcyclohexane |

| n-Propylcyclohexane |

Catalytic Transformations and Reaction Pathways

Catalytic processes are fundamental to the synthesis and transformation of alkylcyclohexanes, including this compound. These reactions often occur on the surfaces of heterogeneous catalysts, such as metals supported on inorganic oxides, and involve complex multi-step mechanisms. Understanding these pathways is crucial for controlling product selectivity and process efficiency.

Hydrodeoxygenation (HDO) is a vital catalytic process for upgrading bio-oils by removing oxygen from phenolic compounds to produce valuable cycloalkanes. frontiersin.org This pathway represents a primary route for the synthesis of saturated cyclic hydrocarbons like this compound from corresponding substituted phenols. The general mechanism proceeds through a bifunctional pathway involving both metal and acid sites on the catalyst. frontiersin.org

The reaction network for the HDO of a model compound like phenol (B47542) typically involves two main routes:

Direct Deoxygenation (DDO): In this pathway, the C-O bond of the phenol is cleaved directly, without prior saturation of the aromatic ring, to produce an aromatic hydrocarbon (e.g., benzene) and water. acs.org

Hydrogenation (HYD): This route involves the initial hydrogenation of the aromatic ring to form a cyclohexanol (B46403) intermediate. acs.org This intermediate then undergoes dehydration on an acid site to form cyclohexene, which is subsequently hydrogenated on a metal site to yield the final cyclohexane product. frontiersin.org

For the formation of a substituted cycloalkane such as this compound, the starting material would be the corresponding 1-methyl-2-propylphenol. The HYD pathway is often favored under typical HDO conditions. The process on a bifunctional catalyst, such as Platinum (Pt) on an acidic support, demonstrates a synergistic effect between the metal sites, which facilitate hydrogenation, and the acid sites, which promote dehydration. frontiersin.org

During chemical transformations, particularly those involving carbocation intermediates, the carbocyclic ring of cyclohexane derivatives can undergo rearrangement. wikipedia.orgchemistrysteps.com These ring contraction and expansion reactions are driven by thermodynamics, aiming to relieve ring strain or to form a more stable carbocation intermediate (e.g., rearranging a secondary to a tertiary carbocation). chemistrysteps.cometsu.edu

Ring Expansion: This process is common when a carbocation is formed on a carbon atom adjacent to a strained ring, such as a cyclobutane (B1203170) ring expanding to a more stable cyclopentane. youtube.com In the context of a cyclohexane derivative, expansion to a seven-membered ring is less common as the six-membered chair conformation is highly stable. However, specific reaction pathways, such as the Tiffeneau–Demjanov rearrangement, can facilitate such transformations. wikipedia.org

Ring Contraction: This is a more relevant potential pathway for cyclohexane derivatives under certain catalytic conditions. The reaction can proceed through a 1,2-alkyl shift in a carbocation intermediate, leading to the formation of a five-membered (cyclopentane) ring with an alkyl side group. chemistrysteps.com For instance, the formation of a carbocation on the cyclohexane ring can trigger the migration of a carbon-carbon bond within the ring, resulting in a contracted, five-membered ring structure. wikipedia.orgchemistrysteps.com Such rearrangements are a known class of reactions for cyclic compounds and can occur during cracking or isomerization processes over acid catalysts. etsu.edu

Computational Kinetic Studies